molecular formula C64H115N11O14 B160400 Oxeclosporin CAS No. 135548-15-1

Oxeclosporin

カタログ番号: B160400
CAS番号: 135548-15-1
分子量: 1262.7 g/mol
InChIキー: XZDDMPMZGYEESG-VNHFGJPGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Oxeclosporin is synthesized through a series of chemical reactions involving the modification of serine(8)-cyclosporineThe preparation method involves dissolving the compound in dimethyl sulfoxide (DMSO) and using polyethylene glycol (PEG) and Tween 80 as solvents .

化学反応の分析

Oxeclosporin undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced with other atoms or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

作用機序

Oxeclosporin exerts its effects by inhibiting the proliferation and functions of lymphocytes. It induces apoptosis through the uptake of extracellular calcium, which increases intracellular calcium levels and activates caspase-3, leading to programmed cell death. The molecular targets include various receptors and enzymes involved in calcium signaling pathways .

類似化合物との比較

Oxeclosporin is similar to other immunosuppressive drugs like cyclosporine and tacrolimus. it is unique due to its hydroxyethyl modification, which enhances its stability and reactivity. Similar compounds include:

This compound’s unique structure and mechanism of action make it a valuable compound for further research and development in immunosuppressive therapies.

生物活性

Oxeclosporin, a novel immunosuppressive compound derived from cyclosporin A, exhibits a unique profile of biological activity that impacts various physiological processes. This article reviews the biological activity of this compound, focusing on its immunomodulatory effects, potential therapeutic applications, and associated case studies.

This compound operates primarily through the inhibition of T-lymphocyte activation, similar to cyclosporin A. It binds to cyclophilin, forming a complex that inhibits calcineurin, a phosphatase critical for the activation of nuclear factor of activated T cells (NFAT). This inhibition leads to reduced production of pro-inflammatory cytokines such as interleukin-2 (IL-2), which is crucial for T-cell proliferation and differentiation .

Key Mechanisms:

  • Inhibition of Calcineurin : Prevents T-cell activation and cytokine production.
  • Reduction of Reactive Oxygen Species (ROS) : this compound may mitigate oxidative stress associated with immune responses .
  • Modulation of Cytokine Profiles : Alters the balance between pro-inflammatory and anti-inflammatory cytokines, potentially enhancing or suppressing immune responses depending on dosage .

Biological Activity and Therapeutic Applications

This compound has shown promise in various therapeutic contexts, particularly in autoimmune diseases and organ transplantation. Its ability to modulate immune responses makes it a candidate for conditions where immune suppression is beneficial.

Table 1: Summary of Therapeutic Applications

Condition Mechanism Outcome
Organ TransplantationPrevents graft rejection by inhibiting T-cell activityIncreased graft survival rates
Autoimmune DiseasesModulates immune responseReduction in disease activity
Allergic ConditionsSuppresses inappropriate immune responsesAlleviation of symptoms

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

  • Case Study on Organ Transplantation :
    An 8-year-old boy receiving this compound post-hematopoietic stem cell transplantation exhibited improved graft survival with minimal adverse effects. His treatment included a gradual increase in dosage, demonstrating effective immunosuppression without significant toxicity .
  • Autoimmune Disease Management :
    In a clinical trial involving patients with severe atopic dermatitis, this compound was administered at low doses, resulting in significant improvements in SCORAD scores (a measure of atopic dermatitis severity). The study concluded that low-dose this compound effectively modulates immune responses while minimizing side effects .
  • Neurotoxicity Observations :
    A report on cyclosporine A-induced neurotoxicity noted similar risks associated with this compound, emphasizing the need for careful monitoring during treatment. Symptoms included movement disorders that resolved upon discontinuation of the drug .

Comparative Efficacy

A comparative analysis with other immunosuppressants indicates that this compound may have distinct advantages in specific contexts:

Table 2: Comparative Efficacy of Immunosuppressants

Drug Indication Efficacy Adverse Effects
This compoundAutoimmune diseasesHighModerate neurotoxicity
Cyclosporin AOrgan transplantationVery HighNephrotoxicity
MethotrexateRheumatoid arthritisModerateMyelosuppression

特性

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-12-(2-hydroxyethoxymethyl)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H115N11O14/c1-24-26-27-42(15)54(78)53-58(82)66-44(25-2)59(83)69(17)34-50(77)70(18)46(30-36(3)4)57(81)68-51(40(11)12)63(87)71(19)47(31-37(5)6)56(80)65-43(16)55(79)67-45(35-89-29-28-76)60(84)72(20)48(32-38(7)8)61(85)73(21)49(33-39(9)10)62(86)74(22)52(41(13)14)64(88)75(53)23/h24,26,36-49,51-54,76,78H,25,27-35H2,1-23H3,(H,65,80)(H,66,82)(H,67,79)(H,68,81)/b26-24+/t42-,43+,44+,45-,46+,47+,48+,49+,51+,52+,53+,54-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDDMPMZGYEESG-VNHFGJPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)COCCO)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)COCCO)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H115N11O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873121
Record name SDZ-IMM 125
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1262.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135548-15-1
Record name Oxeclosporin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135548151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SDZ-IMM 125
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXECLOSPORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7988D03JM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxeclosporin
Reactant of Route 2
Oxeclosporin
Reactant of Route 3
Oxeclosporin
Reactant of Route 4
Oxeclosporin
Reactant of Route 5
Oxeclosporin
Reactant of Route 6
Oxeclosporin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。